![molecular formula C21H22N4O4 B7690009 N-(4-acetamidophenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B7690009.png)
N-(4-acetamidophenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
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Overview
Description
N-(4-acetamidophenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as AMBn, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMBn is a synthetic compound that belongs to the family of oxadiazoles, which are known for their diverse biological activities.
Scientific Research Applications
AMBn has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, AMBn has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In pharmacology, AMBn has been shown to exhibit anti-inflammatory, antioxidant, and anticonvulsant activities. In material science, AMBn has been used as a building block for the synthesis of novel materials with potential applications in electronics and optoelectronics.
Mechanism of Action
The exact mechanism of action of AMBn is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. AMBn has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which are known to contribute to the development of various diseases. Additionally, AMBn has been shown to modulate the activity of ion channels and receptors in the brain, which may explain its anticonvulsant activity.
Biochemical and Physiological Effects
AMBn has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that AMBn can inhibit the production of pro-inflammatory cytokines and reactive oxygen species in cells. In vivo studies have shown that AMBn can reduce the severity of inflammation and oxidative stress in animal models of disease. Additionally, AMBn has been shown to exhibit anticonvulsant activity in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
AMBn has several advantages for lab experiments, including its high purity and stability, which make it suitable for various analytical techniques. Additionally, AMBn has a relatively simple synthesis method, which makes it easily accessible for researchers. However, the limitations of AMBn include its low solubility in water, which may limit its applications in certain experiments.
Future Directions
There are several future directions for the research of AMBn, including the investigation of its potential applications in drug discovery, material science, and neuroscience. In drug discovery, AMBn may be further optimized for its activity against specific targets, such as cancer cells or inflammatory pathways. In material science, AMBn may be used as a building block for the synthesis of novel materials with specific properties, such as conductivity or luminescence. In neuroscience, AMBn may be further studied for its potential applications in the treatment of epilepsy and other neurological disorders.
Conclusion
In conclusion, N-(4-acetamidophenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, or AMBn, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMBn has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and material science. The synthesis method of AMBn involves the reaction of 4-acetamidophenylhydrazine with 4-methoxyphenylglyoxal in the presence of butanone and anhydrous sodium acetate. The exact mechanism of action of AMBn is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. AMBn has several advantages for lab experiments, including its high purity and stability, but also has limitations, such as its low solubility in water. There are several future directions for the research of AMBn, including the investigation of its potential applications in drug discovery, material science, and neuroscience.
Synthesis Methods
The synthesis of AMBn involves the reaction of 4-acetamidophenylhydrazine with 4-methoxyphenylglyoxal in the presence of butanone and anhydrous sodium acetate. The resulting product is then treated with acetic anhydride and sodium acetate to obtain AMBn. The overall yield of the synthesis is around 70%, and the purity of the product is determined by HPLC analysis.
properties
IUPAC Name |
N-(4-acetamidophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-14(26)22-16-8-10-17(11-9-16)23-19(27)4-3-5-20-24-21(25-29-20)15-6-12-18(28-2)13-7-15/h6-13H,3-5H2,1-2H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKECDUIRUYIDAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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